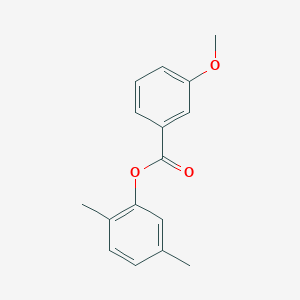

2,5-Dimethylphenyl 3-methoxybenzoate

説明

2,5-Dimethylphenyl 3-methoxybenzoate is an aromatic ester featuring a benzoate core substituted with a methoxy group at the 3-position and a 2,5-dimethylphenyl ester group. This structure combines electron-donating (methyl) and electron-withdrawing (methoxy) substituents, which influence its physicochemical and biological properties.

特性

分子式 |

C16H16O3 |

|---|---|

分子量 |

256.3 g/mol |

IUPAC名 |

(2,5-dimethylphenyl) 3-methoxybenzoate |

InChI |

InChI=1S/C16H16O3/c1-11-7-8-12(2)15(9-11)19-16(17)13-5-4-6-14(10-13)18-3/h4-10H,1-3H3 |

InChIキー |

HIDOQQLXTRDHNI-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)OC(=O)C2=CC(=CC=C2)OC |

正規SMILES |

CC1=CC(=C(C=C1)C)OC(=O)C2=CC(=CC=C2)OC |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Benzoate Esters with Methoxy/Methyl Substituents

Key analogs include methyl 3-methoxybenzoate and methyl 3,5-dimethoxybenzoate , which share the methoxy-substituted benzoate moiety but lack the dimethylphenyl group. These compounds exhibit differences in lipophilicity and steric bulk, impacting solubility and reactivity. For example:

Bioactive Carboxamides with Disubstituted Phenyl Groups

N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (from ) shares the 2,5-dimethylphenyl substituent but replaces the benzoate ester with a carboxamide linked to a naphthalene system. This compound demonstrates potent photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM), highlighting the importance of substituent position and electronic effects .

The carboxamide’s superior PET inhibition may arise from hydrogen-bonding capability (via -NH and -OH groups), which the ester lacks. However, the shared 2,5-dimethylphenyl group in both compounds suggests that lipophilicity and substituent orientation are critical for membrane penetration and target binding.

Triazine-Based Herbicides ( and )

Triazine derivatives like methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate () feature complex heterocyclic cores with methoxy and aryloxy substituents. These compounds often target photosystem II (PSII) but differ mechanistically from benzoates due to their triazine-mediated interactions .

| Property | Triazine Derivatives | 2,5-Dimethylphenyl 3-Methoxybenzoate |

|---|---|---|

| Core Structure | 1,3,5-Triazine | Benzoate ester |

| Key Substituents | Multiple methoxy/aryloxy groups | Single methoxy, dimethylphenyl |

| Biological Target | PSII (via triazine binding) | Unclear; potential PSII interaction |

| Synthetic Complexity | High (multi-step synthesis) | Likely moderate |

Key Research Findings and Data Gaps

- Substituent Position Matters : 2,5-Dimethylphenyl analogs (e.g., in carboxamides) show higher bioactivity than 3,5-dimethyl isomers, likely due to optimized steric and electronic profiles .

- Ester vs. Carboxamide : Carboxamides generally exhibit stronger PET inhibition than esters, but esters may offer better environmental stability .

- Data Limitations : Melting points, solubility, and explicit bioactivity data for 2,5-dimethylphenyl 3-methoxybenzoate are absent in the evidence, necessitating further experimental studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。